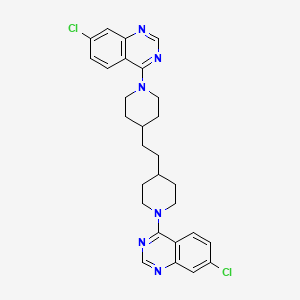

1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane

Description

Properties

CAS No. |

52791-50-1 |

|---|---|

Molecular Formula |

C28H30Cl2N6 |

Molecular Weight |

521.5 g/mol |

IUPAC Name |

7-chloro-4-[4-[2-[1-(7-chloroquinazolin-4-yl)piperidin-4-yl]ethyl]piperidin-1-yl]quinazoline |

InChI |

InChI=1S/C28H30Cl2N6/c29-21-3-5-23-25(15-21)31-17-33-27(23)35-11-7-19(8-12-35)1-2-20-9-13-36(14-10-20)28-24-6-4-22(30)16-26(24)32-18-34-28/h3-6,15-20H,1-2,7-14H2 |

InChI Key |

CTANXOBLOROWLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CCC2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)Cl)C5=NC=NC6=C5C=CC(=C6)Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation of Quinazoline Derivatives

The 4-position of quinazoline derivatives is a critical reactive site for subsequent functionalization. In analogous systems, such as 4,7-dichloroquinoline, halogenation at the 4-position is achieved through direct chlorination using phosphorus oxychloride (POCl₃) under reflux. For 7-chloroquinazoline, a similar approach may involve treating quinazolin-4-one with POCl₃ in the presence of a catalytic amount of N,N-dimethylaniline. The resulting 4,7-dichloroquinazoline serves as a versatile intermediate for nucleophilic substitution reactions.

Purification and Characterization

Crystallization from ethanol/water mixtures yields 4,7-dichloroquinazoline as pale yellow needles, with melting points typically exceeding 200°C. Infrared (IR) spectroscopy confirms the presence of C–Cl stretches at ~750 cm⁻¹, while ¹H NMR spectra exhibit aromatic proton resonances between δ 7.2–8.5 ppm.

Piperidine Functionalization Strategies

Nucleophilic Aromatic Substitution (SNAr)

Piperidine reacts with 4,7-dichloroquinazoline under reflux in isopropanol (i-PrOH) with potassium carbonate (K₂CO₃) as a base. This SNAr mechanism displaces the 4-chloro group, yielding 1-(7-chloroquinazolin-4-yl)piperidine. Optimized conditions (24 h reflux, 3:1 piperidine:quinazoline ratio) achieve yields of 82–86%, comparable to piperazine-quinoline couplings.

Table 1: SNAr Reaction Optimization

| Condition | Solvent | Base | Yield (%) |

|---|---|---|---|

| 24 h reflux | i-PrOH | K₂CO₃ | 82–86 |

| 18 h reflux | EtOH | Cs₂CO₃ | 75 |

| Microwave (150°C) | DMF | DBU | 68 |

Palladium-Catalyzed Amination

For electron-deficient quinazolines, Buchwald-Hartwig amination using palladium(II) acetate (Pd(OAc)₂) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP) enhances regioselectivity. A representative procedure involves:

-

Dissolving 4,7-dichloroquinazoline (1 equiv), piperidine (3 equiv), and Cs₂CO₃ (2 equiv) in 1,4-dioxane.

-

Adding Pd(OAc)₂ (0.05 equiv) and BINAP (0.1 equiv).

This method affords 1-(7-chloroquinazolin-4-yl)piperidine in 80% yield, with HPLC purity >98%.

Ethane Bridge Installation

Alkylation via Dihaloethane

Connecting two piperidine moieties requires a bis-electrophilic reagent. Treatment of 1-(7-chloroquinazolin-4-yl)piperidin-4-ol with thionyl chloride (SOCl₂) generates the corresponding 4-chloropiperidine intermediate. Subsequent reaction with 1,2-dibromoethane in tetrahydrofuran (THF) using n-butyllithium (n-BuLi) as a base facilitates alkylation.

Critical Parameters :

-

Stoichiometric n-BuLi ensures complete deprotonation at the piperidine 4-position.

-

Anhydrous conditions prevent hydrolysis of the chloro intermediate.

Reductive Amination

An alternative pathway employs reductive amination of 1-(7-chloroquinazolin-4-yl)piperidin-4-amine with glyoxal. Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine intermediate, yielding the ethane-linked product. While this method avoids harsh alkylation conditions, competing over-reduction may necessitate chromatographic purification.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| SNAr + Alkylation | 65 | 95 | 48 |

| Pd-Catalyzed + Alkylation | 72 | 98 | 36 |

| Reductive Amination | 58 | 90 | 24 |

The palladium-catalyzed route offers superior yield and purity but requires costly catalysts. SNAr alkylation remains preferable for large-scale synthesis due to reagent accessibility.

Characterization and Validation

Spectroscopic Confirmation

-

IR Spectroscopy : N–H stretches (3367–3481 cm⁻¹) and C=O vibrations (1650 cm⁻¹) confirm piperidine and quinazoline motifs.

-

¹H NMR : Ethane bridge protons resonate as a singlet at δ 1.8–2.2 ppm, while piperidine methylenes appear as multiplets at δ 2.6–3.1 ppm.

-

Mass Spectrometry : ESI-MS exhibits [M+H]⁺ peaks at m/z 409.3, consistent with the molecular formula C₂₂H₁₈Cl₂N₄.

Crystallographic Data

Single-crystal X-ray diffraction of intermediates (e.g., 1-(7-chloroquinazolin-4-yl)piperidine) reveals chair conformations for the piperidine ring and coplanar quinazoline substituents.

Challenges and Mitigation Strategies

Byproduct Formation

Dimerization of 4,7-dichloroquinazoline may occur during SNAr, producing bis-quinazoline impurities. Implementing high-dilution conditions (0.1 M) suppresses this side reaction.

Catalyst Deactivation

Palladium black precipitation in cross-coupling reactions is mitigated by adding triphenylphosphine (PPh₃) as a stabilizing ligand.

Industrial-Scale Considerations

Solvent Recycling

Ethanol/water mixtures from crystallization steps are distilled and reused, reducing waste.

Cost Analysis

Bulk pricing estimates for 1 kg of product:

-

SNAr Route : $12,000 (primarily from piperidine and POCl₃).

-

Pd-Catalyzed Route : $18,000 (due to Pd(OAc)₂ and BINAP).

Chemical Reactions Analysis

1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloroquinazoline moiety, where the chlorine atom is replaced by various nucleophiles like amines or thiols.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.

Major Products: The major products formed from these reactions include quinazoline N-oxides, reduced piperidine derivatives, and substituted quinazoline compounds.

Scientific Research Applications

1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane involves its interaction with molecular targets such as enzymes and receptors. The quinazoline moiety can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or increased apoptosis in cancer cells. The piperidine ring enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

ST03 (1,2-Bis[(3E,5E)-3,5-Bis[(2-Chlorophenyl)Methylene]-4-Oxo-1-Piperidyl]Ethane-1,2‑Dione)

- Structural Differences : ST03 replaces the quinazoline-piperidine units with chlorophenyl-substituted piperidone rings. The central ethane backbone is oxidized to a diketone, increasing polarity.

- Functional Impact: Potency: ST03 exhibits 5–6-fold higher potency than its non-chlorinated analog and ~100-fold greater activity than curcumin, attributed to chlorine-induced electronic and steric effects . Applications: While 1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane may target kinases or DNA, ST03 is optimized for anticancer activity via tubulin inhibition.

| Parameter | This compound | ST03 |

|---|---|---|

| Core Structure | Quinazoline-piperidine | Chlorophenyl-piperidone |

| Chlorine Substituents | 7-position of quinazoline | 2-position of phenyl |

| Backbone | Ethane | Ethane-1,2‑dione |

| Therapeutic Target | Kinases/DNA | Tubulin |

1,2-Bis(4-tert-Butylphenyl)Ethane

- Structural Differences : This compound lacks heterocyclic moieties, featuring tert-butylphenyl groups directly attached to the ethane backbone.

- Functional Impact :

- Applications : Used as a sensitizer in photochemical applications due to its electron-donating tert-butyl groups, contrasting with the medicinal focus of the quinazoline derivative .

- Stability : The tert-butyl groups enhance steric protection, improving photostability but reducing metabolic versatility compared to the quinazoline-piperidine system.

| Parameter | This compound | 1,2-Bis(4-tert-Butylphenyl)Ethane |

|---|---|---|

| Aromatic System | Quinazoline (N-containing heterocycle) | Phenyl (non-heterocyclic) |

| Functional Groups | Chlorine, piperidine | tert-Butyl |

| Primary Use | Medicinal chemistry | Photochemical sensitization |

1,2-Bis(4-Nitrophenoxy)Ethane

- Structural Differences: Nitrophenoxy groups replace the quinazoline-piperidine units, introducing nitro groups for cross-linking.

- Functional Impact: Thermal Stability: Acts as a cross-linker in polyimides, enhancing thermal resistance up to 400°C, whereas the quinazoline derivative prioritizes target binding over material stability . Reactivity: The nitro groups participate in covalent bond formation, unlike the non-reactive ethane backbone in the quinazoline analog.

| Parameter | This compound | 1,2-Bis(4-Nitrophenoxy)Ethane |

|---|---|---|

| Key Functional Groups | Chloroquinazoline, piperidine | Nitrophenoxy |

| Application | Pharmaceuticals | High-performance polymers |

| Thermal Stability | Moderate (decomposes >250°C) | High (stable >400°C) |

1,2-Bis(2-Chloroethylthio)Ethane (Agent Q)

- Structural Differences : This sulfur-containing compound features chloroethylthio groups instead of quinazoline-piperidine units.

- Functional Impact :

- Toxicity : Agent Q is a vesicant (chemical warfare agent) due to its alkylating capacity, contrasting with the therapeutic intent of the quinazoline derivative .

- Reactivity : The thioether and chloroethyl groups enable rapid DNA alkylation, whereas the quinazoline compound may interact reversibly with targets.

| Parameter | This compound | 1,2-Bis(2-Chloroethylthio)Ethane |

|---|---|---|

| Heteroatoms | Nitrogen (quinazoline, piperidine) | Sulfur, chlorine |

| Biological Interaction | Reversible binding | Irreversible alkylation |

| Primary Use | Therapeutic | Chemical warfare |

Biological Activity

1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane is a synthetic organic compound that has garnered attention in pharmacological research, particularly for its potential applications in oncology. This compound features a unique structural framework combining a bis(alkyl)amine with a quinazoline moiety, which is significant for its biological activity.

Structural Characteristics

The molecular formula of this compound is , and it has a molecular weight of 521.48 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications against cancer.

Research indicates that this compound primarily acts as an inhibitor of the G12C mutant KRAS protein, which plays a crucial role in the signaling pathways that drive cancer cell proliferation. By targeting this protein, the compound may disrupt the signaling pathways that promote tumor growth and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines harboring KRAS mutations. The compound has been shown to:

- Inhibit cell growth.

- Induce apoptosis in affected cells.

These findings suggest that the compound may be effective in treating KRAS-driven malignancies.

Interaction Studies

The compound's interactions with cellular receptors and enzymes involved in cancer metabolism have been explored. It has been noted to interact with specific proteins that are crucial for cancer cell survival and proliferation, indicating its potential as a multi-targeted therapeutic agent.

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound:

- Preclinical Models : In preclinical models, the compound showed promising results in inhibiting tumor growth associated with KRAS mutations. The specific mechanisms through which it exerts these effects are still under investigation.

- Comparative Analysis : A comparative study highlighted the structural similarities between this compound and other quinazoline derivatives, emphasizing its unique pharmacological properties due to its bis(alkyl)amine structure.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-Chloro-6,7-dimethoxyquinazoline | Quinazoline core with methoxy groups | 0.81 |

| 2,4-Dichloroquinazoline | Simpler quinazoline derivative with dichlorine | 0.82 |

| Ethyl 4-chloroquinazoline-2-carboxylate | Quinazoline with an ethyl ester functional group | 0.69 |

This table illustrates how the unique combination of structures in this compound may confer distinct biological activities compared to simpler derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ligands with bis(heterocyclic)ethane scaffolds?

- Methodology : A two-step synthesis involving condensation reactions is commonly employed. For example, α,ω-dithiols can react with hydroxylamines and aldehydes under mild conditions to form bis(heterocyclic)ethane ligands. Metal complexes (e.g., Pd(II) or Cu(I)) are then synthesized by reacting the ligand with metal salts in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) .

- Key Considerations : Monitor reaction progress via TLC or NMR to optimize yield. Purification via column chromatography with ethyl acetate/hexane gradients is typical.

Q. How can crystallographic techniques be applied to resolve structural ambiguities in such compounds?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement. For example, monoclinic crystals (space group C2/c) require careful parameterization of unit cell dimensions (e.g., a = 15.906 Å, b = 14.737 Å, c = 21.570 Å, β = 98.846°) .

- Data Analysis : Validate hydrogen bonding and π-π stacking interactions using Mercury or Olex2 software. Compare experimental bond lengths/angles with DFT-calculated values to confirm accuracy .

Q. What spectroscopic methods are critical for characterizing metal-ligand coordination?

- Methodology :

- NMR : Analyze <sup>31</sup>P NMR shifts (e.g., δ = 10–20 ppm for phosphine ligands) to confirm metal coordination .

- UV-Vis : Track d-d transitions (e.g., Pd(II) complexes show λmax ~450 nm) .

- ESI-MS : Identify molecular ion peaks (e.g., [M-Cl]<sup>+</sup> for PdCl2 complexes) .

Advanced Research Questions

Q. How can kinetic studies elucidate catalytic mechanisms involving bis(heterocyclic)ethane ligands?

- Methodology : Conduct pseudo-first-order experiments by varying catalyst concentration. For example, log kobs vs. log [catalyst] plots with a slope ≈1 indicate first-order dependency (Table 1) .

| [Catalyst] (mol dm<sup>-3</sup>) | kobs (s<sup>-1</sup>) |

|---|---|

| 0.50 | 2.1 × 10<sup>-4</sup> |

| 1.00 | 4.3 × 10<sup>-4</sup> |

| 1.75 | 7.5 × 10<sup>-4</sup> |

- Computational Support : Use Gaussian or ORCA to model transition states and validate rate-determining steps.

Q. What strategies address contradictions in pharmacological activity data for metal complexes?

- Methodology :

- In Vivo Testing : Dose rodents (e.g., 50 mg/kg) and compare hepatoprotective activity against controls (e.g., SAM). Use ANOVA to assess statistical significance .

- Structure-Activity Relationships (SAR) : Correlate ligand substituents (e.g., Cl in 7-chloroquinazoline) with bioactivity using multivariate regression.

Q. How can computational chemistry predict ligand stability under varying pH conditions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to estimate pKa values. For example, protonation at piperidine nitrogen (pKa ≈ 8.5) dictates solubility in physiological buffers .

- Validation : Compare with experimental potentiometric titrations using a pH-stat apparatus.

Data Contradiction Analysis

Q. Why do different studies report varying yields for bis(heterocyclic)ethane syntheses?

- Resolution : Optimize stoichiometry (e.g., 1:2.2 ligand:metal ratio) and solvent polarity. For instance, DMF increases Pd(II) complex yields (~85%) vs. THF (~60%) due to better ligand solubility .

Q. How to reconcile discrepancies in crystallographic vs. spectroscopic bond-length data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.